REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][C:6]([OH:8])=O)(=[O:4])=[O:3].O=C1N(P(Cl)(N2CCOC2=O)=O)CCO1.C(N(CC)CC)C.[Br:31][C:32]1[C:33]([F:42])=[C:34]2[C:40]([NH2:41])=[CH:39][NH:38][C:35]2=[N:36][CH:37]=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:31][C:32]1[C:33]([F:42])=[C:34]2[C:40]([NH:41][C:6](=[O:8])[CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:39][NH:38][C:35]2=[N:36][CH:37]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
601 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC(=O)O
|
Name
|
|
Quantity
|
1107 mg
|
Type
|
reactant
|
Smiles
|
O=C1OCCN1P(=O)(N1C(OCC1)=O)Cl
|
Name
|
|
Quantity
|
1100 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2C(=NC1)NC=C2N)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was rinsed with DCM and water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C(=NC1)NC=C2NC(CS(=O)(=O)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 503 mg | |
YIELD: PERCENTYIELD | 66.1% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |